N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Positional isomerism Benzothiazole Target engagement

This synthetic benzothiazole-sulfonamide derivative (CAS 941877-57-2) is a novel scaffold for glucokinase (GK) allosteric activator screening. The 5-yl attachment position on the benzothiazole ring, combined with the 2,6-dimethylmorpholino sulfonamide, provides defined structural divergence from the 6-yl positional isomer (CAS 941877-36-7) and des-methyl morpholino analogs. In the homologous GK activator series reported by Mao et al. (2012), small structural changes produced EC50 shifts from 28.3 nM to >1,590 nM, making this compound a critical tool for probing how benzothiazole regiochemistry and steric bulk at the sulfonamide terminus affect target binding, activation fold, and selectivity. With computed Lipinski compliance (cLogP 2.64, TPSA 97.27 Ų), it is ready for immediate deployment in molecular docking, virtual screening, and head-to-head SAR studies alongside the 6-yl isomer. Purchase this single defined chemotype to generate proprietary structure-activity data that generic sourcing cannot replicate.

Molecular Formula C20H21N3O4S2
Molecular Weight 431.53
CAS No. 941877-57-2
Cat. No. B2982460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
CAS941877-57-2
Molecular FormulaC20H21N3O4S2
Molecular Weight431.53
Structural Identifiers
SMILESCC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
InChIInChI=1S/C20H21N3O4S2/c1-13-10-23(11-14(2)27-13)29(25,26)17-6-3-15(4-7-17)20(24)22-16-5-8-19-18(9-16)21-12-28-19/h3-9,12-14H,10-11H2,1-2H3,(H,22,24)
InChIKeyKTMUQQXFWMHYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 941877-57-2): Chemical Identity and Procurement Baseline


N-(Benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 941877-57-2) is a synthetic benzothiazole-sulfonamide derivative with the molecular formula C20H21N3O4S2 and a molecular weight of 431.53 g/mol . The compound features a benzo[d]thiazol-5-yl group linked via an amide bond to a 4-((2,6-dimethylmorpholino)sulfonyl)phenyl moiety . It belongs to a broader class of benzamide derivatives that have been explored as allosteric glucokinase (GK) activators, a target of interest for type 2 diabetes research [1]. The compound complies with Lipinski's Rule of Five (cLogP 2.64, TPSA 97.27 Ų, 7 HBA, 2 HBD, 7 rotatable bonds) [2], indicating favorable drug-like physicochemical properties for oral bioavailability.

Why Generic Substitution of N-(Benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide Is Not Supported by Evidence


In the absence of direct comparative pharmacological data for this specific compound, the case against generic substitution rests on clear structural distinctions. The benzo[d]thiazol-5-yl attachment position, the 2,6-dimethyl substitution on the morpholine ring, and the sulfonylbenzamide linker each present defined points of divergence from even the closest positional isomer (6-yl, CAS 941877-36-7) and des-methyl morpholino analogs. In the homologous glucokinase activator series described by Mao et al. (2012), small structural modifications—including the identity of the heterocyclic amine and the substitution pattern on the sulfonamide moiety—produced EC50 values spanning from 28.3 nM to >1,590 nM, with activation folds ranging from 1.5 to 2.4 [1][2]. This steep structure-activity landscape demonstrates that even single-atom or positional changes can substantially alter target engagement and functional response. Until head-to-head data are generated, assuming functional equivalence between the 5-yl and 6-yl isomers or between dimethylmorpholino and morpholino variants is scientifically unsupported.

Product-Specific Quantitative Differentiation Guide for N-(Benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide


Positional Isomer Differentiation: 5-yl vs 6-yl Benzo[d]thiazole Attachment and Implications for Target Recognition

The target compound bears the benzamide linkage at the 5-position of the benzo[d]thiazole ring, distinguishing it from its closest commercially available positional isomer, N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 941877-36-7), which attaches at the 6-position . Although direct, head-to-head activity data for these two isomers are not published, class-level evidence from the benzothiazole-5-yl glucokinase activator patent literature indicates that the 5-yl regiochemistry is explicitly claimed as the active attachment point for allosteric GK modulation, while 6-yl-substituted variants are notably absent from the most potent disclosed series [1]. The 5-position places the amide NH in a distinct vector orientation relative to the thiazole ring nitrogen and sulfur atoms, which affects hydrogen-bonding geometry and π-stacking potential with target protein residues.

Positional isomerism Benzothiazole Target engagement Molecular recognition

2,6-Dimethylmorpholino Sulfonyl vs Unsubstituted Morpholino Sulfonyl: Impact on Lipophilicity and Glucokinase Activation Fold

The 2,6-dimethyl substitution on the morpholine ring is the key differentiating feature of the target compound relative to des-methyl morpholino sulfonyl analogs such as N-(benzo[d]thiazol-5-yl)-4-(morpholinosulfonyl)benzamide. Cross-study comparable data from the Mao et al. (2012) glucokinase activator series—evaluated in a different chemotype but sharing the identical 4-((2,6-dimethylmorpholino)sulfonyl)phenoxy pharmacophore—show that the (2S,6R)-2,6-dimethylmorpholino-substituted compound produced 1.5-fold GK activation, compared to 2.1-fold activation for the unsubstituted morpholino analog under the same assay conditions (human recombinant GK, 5 mM glucose, G6-PD coupled assay) [1][2]. While the absolute activation values reflect the specific chemotype context, the differential of 0.6-fold (a ~29% reduction in activation fold upon dimethyl substitution) is consistent with the increased steric demand and altered conformational preferences of the 2,6-dimethylmorpholine ring system. The target compound's cLogP of 2.64 also exceeds that predicted for the des-methyl morpholino analog by approximately 0.5–0.8 log units (estimated based on the Hansch π contribution of two methyl groups), indicating enhanced membrane permeability potential at the cost of modestly reduced aqueous solubility [3].

2,6-Dimethylmorpholine Lipophilicity Glucokinase activation Allostery

Glucokinase Activator Class Potency Context: Positioning N-(Benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide Within the Known Activity Range

The target compound belongs to the benzamide glucokinase activator class described by Mao et al. (2012), where the most potent representatives (compounds 5 and 16b) achieved EC50 values of 28.3 nM and 44.8 nM with activation folds of 2.4 and 2.2, respectively, in a human recombinant GK assay [1]. Within the broader BindingDB-curated dataset for glucokinase activators bearing the 4-((2,6-dimethylmorpholino)sulfonyl)benzamide or related scaffolds, EC50 values span from 130 nM to 1,590 nM [2][3]. Importantly, the target compound has not yet been assayed for GK activation and no EC50 value is available. However, the compound's key structural feature—the benzothiazole-5-yl in place of the thiazol-2-yl or oxadiazol-2-yl groups found in the Mao et al. series—introduces an extended aromatic system that is absent in the published potent GK activators. This structural expansion may enhance π-stacking interactions with aromatic residues in the GK allosteric pocket but could also introduce steric clashes that reduce potency relative to the smaller heterocyclic variants. Procurement decisions should account for this structural uncertainty: the compound merits screening as a novel GK activator chemotype, but cannot be assumed to match the 28–45 nM potency of the optimized Mao series leads.

Glucokinase Allosteric activator EC50 Type 2 diabetes

Drug-Likeness and Physicochemical Differentiation from Piperidine and Simple Alkyl Sulfonyl Analogs

The target compound's computed physicochemical profile (MW 431.54, cLogP 2.64, TPSA 97.27 Ų, 7 HBA, 2 HBD) [1] differentiates it from simpler sulfonyl analogs that lack the morpholine oxygen. The morpholine ring oxygen contributes to the TPSA and serves as an additional hydrogen bond acceptor, which can enhance aqueous solubility relative to piperidine sulfonyl analogs (e.g., N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide) that replace the morpholine O with a CH2 group. Based on general medicinal chemistry principles, this O→CH2 substitution is predicted to increase cLogP by approximately 0.5–0.7 units and reduce TPSA by ~10–15 Ų for the piperidine analog, shifting it closer to the upper boundary of optimal CNS drug space but potentially further from optimal oral absorption parameters. The target compound fully complies with all four Lipinski Rule of Five criteria (MW ≤ 500, cLogP ≤ 5, HBD ≤ 5, HBA ≤ 10) [1], whereas certain extended analogs with additional aromatic rings approach or exceed the MW and cLogP thresholds.

Drug-likeness Lipinski TPSA Solubility Morpholine

Recommended Research and Procurement Application Scenarios for N-(Benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide


Glucokinase Allosteric Activator Screening and SAR Expansion

The compound is best deployed as a novel scaffold for glucokinase (GK) allosteric activator screening, building on the benzamide GK activator pharmacophore established by Mao et al. (2012) [1]. The benzo[d]thiazol-5-yl substituent represents an unexplored heterocyclic variation within this class and should be screened alongside the known thiazol-2-yl and oxadiazol-2-yl lead compounds to evaluate whether the extended aromatic system enhances or diminishes GK activation potency and glucose-dependent insulin secretion in pancreatic β-cell models.

Positional Isomer Comparator Studies (5-yl vs 6-yl Benzothiazole)

The availability of both the 5-yl (CAS 941877-57-2) and 6-yl (CAS 941877-36-7) positional isomers creates a rare opportunity for direct, head-to-head SAR studies examining how benzothiazole attachment regiochemistry affects target binding, functional activity, and selectivity . Such studies are particularly valuable for targets where the benzothiazole moiety engages in π-stacking or hydrogen-bonding interactions with binding pocket residues, as the 5-yl and 6-yl vectors present the amide NH at distinct spatial orientations relative to the thiazole ring heteroatoms.

Morpholine SAR: Dimethylmorpholino vs Morpholino Sulfonyl Profiling

The 2,6-dimethylmorpholino substituent provides a defined structural perturbation relative to unsubstituted morpholino analogs, enabling systematic evaluation of how increased steric bulk and lipophilicity at the sulfonamide terminus affect ADME properties, including microsomal stability, permeability (PAMPA or Caco-2), and plasma protein binding. Cross-study data from the Mao et al. GK activator series indicate that dimethyl substitution on the morpholine ring reduces glucokinase activation fold (1.5-fold vs 2.1-fold for the unsubstituted analog) [2], warranting explicit profiling of this parameter for the benzothiazole-5-yl chemotype.

Computational Docking and Pharmacophore Modeling Input

With well-defined computed descriptors (cLogP 2.64, TPSA 97.27 Ų, full Lipinski compliance) [3], the compound serves as a high-quality input for molecular docking studies against glucokinase (PDB structures available for the allosteric site) and other benzothiazole-responsive targets. The SMILES string and 3D conformer information available from Chemsrc facilitate immediate deployment in virtual screening workflows without the need for ab initio structure determination.

Quote Request

Request a Quote for N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.